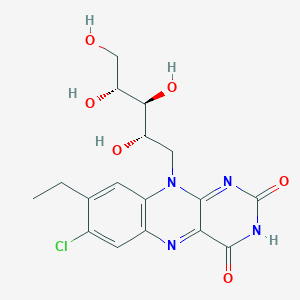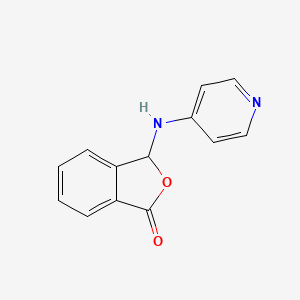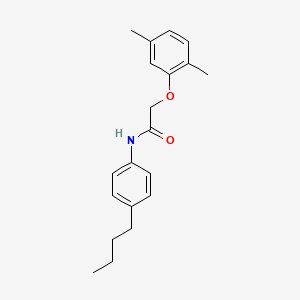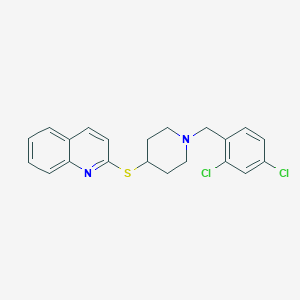![molecular formula C11H11Cl3N2O5 B11948747 Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenol with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The resulting intermediate is then reacted with ethyl carbamate under controlled temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Reduction: 4-aminophenoxy derivative.
Substitution: Various alkyl or aryl carbamates.
Hydrolysis: Corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL N-(4-CHLORO-2-NITROPHENYL)CARBAMATE
- ETHYL N-(4-METHOXY-2-NITROPHENYL)CARBAMATE
- ETHYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
Uniqueness
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.
Propiedades
Fórmula molecular |
C11H11Cl3N2O5 |
|---|---|
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
ethyl N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C11H11Cl3N2O5/c1-2-20-10(17)15-9(11(12,13)14)21-8-5-3-7(4-6-8)16(18)19/h3-6,9H,2H2,1H3,(H,15,17) |
Clave InChI |
FLRXQGNJLSHYRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)





![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)





